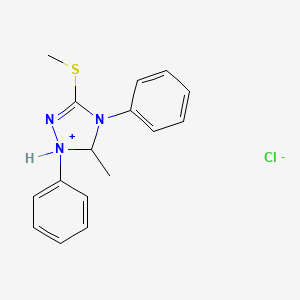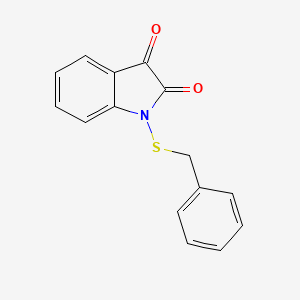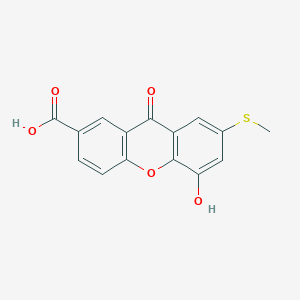![molecular formula C21H33NO2 B14627880 1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one CAS No. 55078-69-8](/img/structure/B14627880.png)
1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one is an organic compound with a complex structure that includes a heptyl chain, a hydroxy-phenyl group, and a piperidinyl-propanone moiety
Métodos De Preparación
The synthesis of 1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one typically involves multiple steps, including the formation of the piperidine ring, the attachment of the heptyl chain, and the introduction of the hydroxy-phenyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Heptyl Chain: This step often involves alkylation reactions using heptyl halides under basic conditions.
Introduction of the Hydroxy-Phenyl Group: This can be done through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions: Reagents like potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution are commonly used.
Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one involves its interaction with specific molecular targets. The hydroxy-phenyl group can participate in hydrogen bonding and π-π interactions, while the piperidinyl-propanone moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one can be compared with similar compounds such as:
1-[1-Heptyl-4-(3-methoxy-phenyl)-piperidin-4-yl]-propan-1-one: Differing by the presence of a methoxy group instead of a hydroxy group.
1-[1-Heptyl-4-(4-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one: Differing by the position of the hydroxy group on the phenyl ring.
1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-butan-1-one: Differing by the length of the carbon chain in the propanone moiety.
Propiedades
Número CAS |
55078-69-8 |
|---|---|
Fórmula molecular |
C21H33NO2 |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
1-[1-heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C21H33NO2/c1-3-5-6-7-8-14-22-15-12-21(13-16-22,20(24)4-2)18-10-9-11-19(23)17-18/h9-11,17,23H,3-8,12-16H2,1-2H3 |
Clave InChI |
QYYOWXGHJFPMIM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN1CCC(CC1)(C2=CC(=CC=C2)O)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



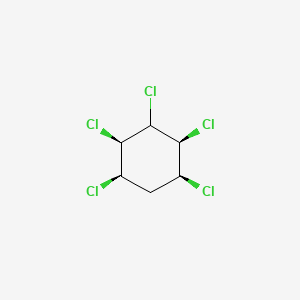

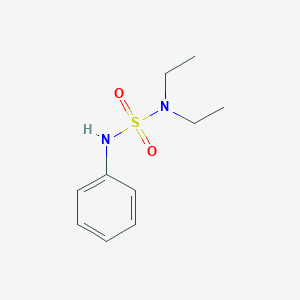
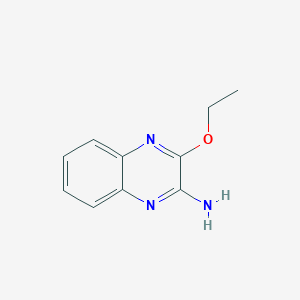
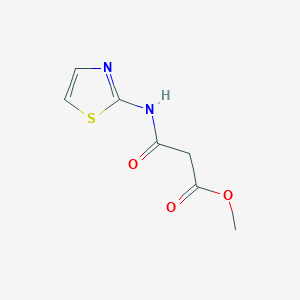
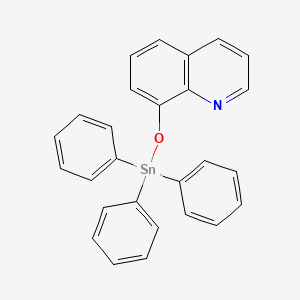
![2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid](/img/structure/B14627837.png)
